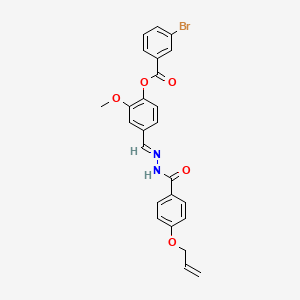
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an allyloxy group, a carbohydrazonoyl group, and a bromobenzoate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-(Allyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(Allyloxy)benzoyl chloride: The 4-(Allyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 4-(Allyloxy)benzoyl carbohydrazide: The acyl chloride is reacted with hydrazine hydrate to form the carbohydrazide.
Coupling with 2-methoxyphenyl 3-bromobenzoate: Finally, the carbohydrazide is coupled with 2-methoxyphenyl 3-bromobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a diagnostic tool.
Industry: It could be used in the development of new polymers, coatings, or other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(Chlorobenzyloxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not
Properties
CAS No. |
477729-77-4 |
|---|---|
Molecular Formula |
C25H21BrN2O5 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H21BrN2O5/c1-3-13-32-21-10-8-18(9-11-21)24(29)28-27-16-17-7-12-22(23(14-17)31-2)33-25(30)19-5-4-6-20(26)15-19/h3-12,14-16H,1,13H2,2H3,(H,28,29)/b27-16+ |
InChI Key |
PASXXQGQTJTJQT-JVWAILMASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)

